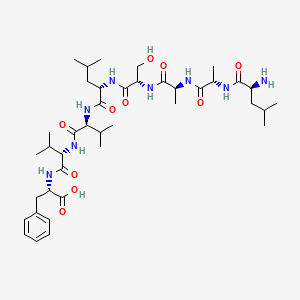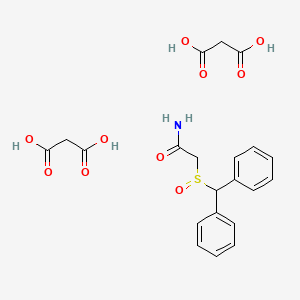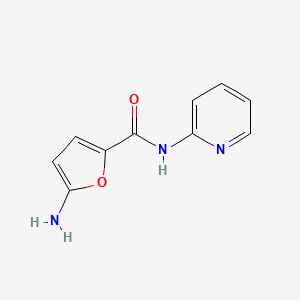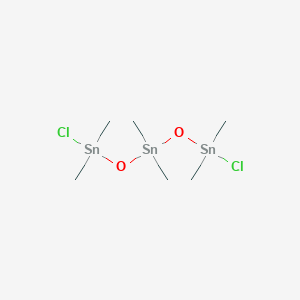![molecular formula C8H16O6S B14226902 Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate CAS No. 828276-72-8](/img/structure/B14226902.png)
Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a hydroxy group, a methanesulfonyl group, and an ester linkage, making it a versatile molecule for chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate typically involves the esterification of 3-hydroxy-4-[(methanesulfonyl)oxy]butanoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-4-[(methanesulfonyl)oxy]butanoate.
Reduction: Formation of 3-hydroxy-4-[(methanesulfonyl)oxy]butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate involves its interaction with specific molecular targets and pathways. The hydroxy and methanesulfonyl groups play a crucial role in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propan-2-yl 2-hydroxy-4-(methylsulfanyl)butanoate: Similar structure but with a methylsulfanyl group instead of a methanesulfonyl group.
Propan-2-yl 3-hydroxy-4-(methylthio)butanoate: Another similar compound with a methylthio group.
Uniqueness
Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
828276-72-8 |
|---|---|
Formule moléculaire |
C8H16O6S |
Poids moléculaire |
240.28 g/mol |
Nom IUPAC |
propan-2-yl 3-hydroxy-4-methylsulfonyloxybutanoate |
InChI |
InChI=1S/C8H16O6S/c1-6(2)14-8(10)4-7(9)5-13-15(3,11)12/h6-7,9H,4-5H2,1-3H3 |
Clé InChI |
NFORICDEKMJRPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)CC(COS(=O)(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(1R)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine](/img/structure/B14226835.png)
![N-[(2-Chlorophenyl)methyl]-N-methyl-3-phenylprop-2-ynamide](/img/structure/B14226837.png)
![4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile](/img/structure/B14226842.png)

![N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14226859.png)
![(3S)-N-Ethyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B14226861.png)



![N-[4-(dihydroxyamino)-2-methylphenyl]benzamide](/img/structure/B14226884.png)


